molecular formula C11H24Cl2N2 B1455083 2,9-Diazaspiro[6.6]tridecane dihydrochloride CAS No. 1160801-01-3

2,9-Diazaspiro[6.6]tridecane dihydrochloride

Cat. No. B1455083
CAS RN: 1160801-01-3
M. Wt: 255.22 g/mol
InChI Key: LNDUQUQDIWOLGF-UHFFFAOYSA-N
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Description

2,9-Diazaspiro[6.6]tridecane dihydrochloride is a chemical compound with the molecular formula C11H24Cl2N2 . It has an average mass of 255.228 Da and a monoisotopic mass of 254.131653 Da .


Molecular Structure Analysis

The molecular structure of 2,9-Diazaspiro[6.6]tridecane dihydrochloride consists of 11 carbon atoms, 24 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms . The exact arrangement of these atoms forms the unique structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,9-Diazaspiro[6.6]tridecane dihydrochloride would be determined by its molecular structure. It has an average mass of 255.228 Da and a monoisotopic mass of 254.131653 Da . Other properties such as melting point, boiling point, and solubility would depend on the specific arrangement of atoms in the compound.

Scientific Research Applications

Heterocyclic Chemistry and Drug Discovery

2,3-Benzodiazepines and their analogs, including diazepines and 1,2,5-triazepines fused with five-membered nitrogen heterocycles, represent a crucial class of biologically active compounds. Some members of this family have advanced to clinical stages in humans. The exploration of these compounds over the past 30 years has illuminated their potential against diseases currently without cures, such as certain cancers, and in combating multiresistant pathogens through new antibacterial compounds. The review by Földesi, Volk, and Milen (2018) emphasizes the significance of heterocyclic chemistry in identifying new medicinal compounds among newly synthesized heterocyclic ring systems, highlighting the ongoing need for research in this area to discover novel therapeutic agents (Földesi, Volk, & Milen, 2018).

Antimicrobial Compounds and Sulfonamides

Sulfonamides, including novel drugs like apricoxib and pazopanib, incorporate the primary sulfonamide moiety and have been used in various clinically approved drugs for conditions ranging from epilepsy to cancer. Carta, Scozzafava, and Supuran (2012) discuss the scientific and patent literature on sulfonamides, highlighting their importance in developing selective antiglaucoma drugs, antitumor agents/diagnostic tools, and treatments for other diseases. The constant need for novel sulfonamides emphasizes the role of structural motifs like those in 2,9-Diazaspiro[6.6]tridecane dihydrochloride in future drug discovery efforts (Carta, Scozzafava, & Supuran, 2012).

Environmental Impact and Toxicology Studies

The presence and effects of various compounds in the environment, including herbicides like 2,4-D and antimicrobial agents such as triclosan, have been extensively studied. These studies shed light on the environmental fate, behavior, and eco-toxicological effects of widely used compounds, offering insights into how related compounds, potentially including 2,9-Diazaspiro[6.6]tridecane dihydrochloride, might interact with ecosystems and human health. Research by Islam et al. (2017) on 2,4-D highlights the importance of understanding the environmental impact of chemical compounds, which could extend to the study of 2,9-Diazaspiro[6.6]tridecane dihydrochloride (Islam et al., 2017).

properties

IUPAC Name

2,9-diazaspiro[6.6]tridecane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.2ClH/c1-3-7-12-9-11(5-1)6-2-4-8-13-10-11;;/h12-13H,1-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDUQUQDIWOLGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC2(C1)CCCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744283
Record name 2,9-Diazaspiro[6.6]tridecane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1160801-01-3
Record name 2,9-Diazaspiro[6.6]tridecane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,9-Diazaspiro[6.6]tridecane dihydrochloride
Reactant of Route 2
2,9-Diazaspiro[6.6]tridecane dihydrochloride
Reactant of Route 3
2,9-Diazaspiro[6.6]tridecane dihydrochloride
Reactant of Route 4
2,9-Diazaspiro[6.6]tridecane dihydrochloride
Reactant of Route 5
2,9-Diazaspiro[6.6]tridecane dihydrochloride
Reactant of Route 6
2,9-Diazaspiro[6.6]tridecane dihydrochloride

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